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Compound of Interest

Compound Name: urolithin M7

Cat. No.: B1452526

Urolithin M7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a metabolite produced by the human gut microbiota from ellagitannins and
ellagic acid, which are abundant in various fruits and nuts like pomegranates, berries, and
walnuts. As a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives,
Urolithin M7 is of significant interest to the scientific community for its potential therapeutic
properties. This technical guide provides a detailed overview of the chemical structure,
physicochemical properties, and known biological activities of Urolithin M7, with a focus on its
antioxidant and anti-inflammatory effects. Due to the limited availability of data specific to
Urolithin M7, information from closely related urolithins, primarily Urolithin A, is included to
provide a broader context for its potential mechanisms of action.

Chemical Structure and Identification

Urolithin M7 is chemically known as 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one. Its
structure is characterized by a dibenzo-a-pyrone core with three hydroxyl groups.

Table 1: Chemical Identifiers of Urolithin M7
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Identifier Value Reference

3,8,10-trihydroxy-6H-

IUPAC Name
benzo[c]chromen-6-one
Synonyms 3,8,10-trihydroxyurolithin
CAS Number 531512-26-2
Chemical Formula C13H805
Molecular Weight 244.20 g/mol
0=C1C2=CC(0)=CC(0O)=C2C
SMILES
3=CC=C(0O)C=C301
AKJHSPSPAOUDFT-
INChl Key

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of Urolithin M7 are crucial for understanding its
pharmacokinetics and biological activity. The available data, largely based on computational
predictions, are summarized below.

Table 2: Predicted Physicochemical Properties of Urolithin M7
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Property Value Method Reference
Melting Point >300 °C Predicted
Boiling Point 583.0£29.0 °C Predicted

- Soluble in methanol )
Solubility q . Experimental
and acetone

LogP 2.22 ALOGPS
Polar Surface Area 86.99 A2 ALOGPS
Hydrogen Bond

3 ALOGPS
Donors
Hydrogen Bond

4 ALOGPS

Acceptors

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectral data for Urolithin M7 has been reported in deuterated acetonitrile (AcN-d3)
and deuterated dimethyl sulfoxide (DMSO-d6)[1]. These data are crucial for the structural
confirmation of the molecule.

Table 3: *H NMR (500 MHz) Chemical Shifts (8, ppm) for Urolithin M7[1]

Proton AcN-d3 DMSO-d6

H-1 7.98 (d, 8.8) 8.08 (d, 8.8)

H-2 6.89 (dd, 8.8, 2.5) 6.88 (dd, 8.8, 2.5)
H-4 7.02 (d, 2.5) 7.08 (d, 2.5)

H-7 6.78 (d, 2.2) 6.75 (d, 2.2)

H-9 6.60 (d, 2.2) 6.55 (d, 2.2)

J values in Hz are given in

parentheses.
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Mass Spectrometry (MS)

The mass fragmentation pattern of urolithins is important for their identification in biological
matrices. In negative ion mode ESI-MS/MS, trihydroxy urolithins like Urolithin M7 typically
show a precursor ion [M-H]~ at m/z 243[1]. Further fragmentation can provide structural
information.

Biological Activities and Mechanisms of Action

Urolithin M7 is reported to possess antioxidant and anti-inflammatory properties, similar to
other urolithins[2]. While specific quantitative data for Urolithin M7 is limited, the mechanisms
of action are likely to overlap with those of more extensively studied urolithins like Urolithin A.

Antioxidant Activity

The antioxidant activity of urolithins is attributed to their ability to scavenge free radicals and
modulate cellular antioxidant defense systems. While specific IC50 values for Urolithin M7 are
not readily available, studies on other urolithins provide a basis for its potential activity.

Table 4: Antioxidant Activity of Urolithin A (for comparative purposes)

Assay IC50 / EC50 (uM) Reference
DPPH Radical Scavenging 328.21 (EC50) [3]
ABTS Radical Scavenging 302.18 (EC50) [3]
COX-2 Inhibition 44.04 pg/mL [4]

Anti-inflammatory Activity

Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling
pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase
(MAPK) pathways.

The NF-kB pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit
the activation of NF-kB by preventing the phosphorylation and subsequent degradation of its
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inhibitory protein, IkBa. This retains NF-kB in the cytoplasm, preventing the transcription of pro-
inflammatory genes|[5]. It is plausible that Urolithin M7 shares a similar mechanism.
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Figure 1: Proposed inhibition of the NF-kB pathway by Urolithin M7.
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The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation.
Urolithin A has been demonstrated to suppress the phosphorylation of these kinases, thereby
inhibiting the downstream inflammatory response[6]. Urolithin M7 may act similarly to
attenuate inflammation.
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Figure 2: Proposed modulation of the MAPK pathway by Urolithin M7.

Mitochondrial Function and Autophagy

Emerging evidence suggests that urolithins, particularly Urolithin A, play a crucial role in
maintaining mitochondrial health through the induction of mitophagy, a specialized form of
autophagy that removes damaged mitochondria[7][8]. This process is vital for cellular
homeostasis and is implicated in the prevention of age-related diseases. While direct evidence
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for Urolithin M7 is lacking, its structural similarity to Urolithin A suggests it may also influence
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Figure 3: Proposed role of Urolithin M7 in inducing mitophagy.

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of urolithins.
Specific protocols for Urolithin M7 may require further optimization.

General Synthesis of the Urolithin Core Structure

A common method for synthesizing the 6H-benzo[c]chromen-6-one core involves the copper-
catalyzed reaction of a substituted 2-halobenzoic acid with a resorcinol derivative[9].

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1452526?utm_src=pdf-body
https://www.benchchem.com/product/b1452526?utm_src=pdf-body-img
https://www.benchchem.com/product/b1452526?utm_src=pdf-body
https://www.benchchem.com/product/b1452526?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8326466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Reactants

Substituted
Resorcinol
Substituted
2-Halobenzoic Acid

Reactioh Conditions

Solvent
(e.g., Water)

Base
(e.g., NaOH)
Copper Catalyst
(e.g., CuS0O4)

Products

Urolithin Core
(6H-benzo[c]chromen-6-one)

Click to download full resolution via product page

Figure 4: General workflow for the synthesis of the urolithin core.

Protocol Outline:

solution (e.g., NaOH).

Add a copper catalyst (e.g., CuSOa solution).

Dissolve the substituted 2-halobenzoic acid and resorcinol derivative in an aqueous basic

Reflux the mixture for a specified time, monitoring the reaction by TLC.

Cool the reaction mixture and acidify to precipitate the crude product.
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» Purify the product by filtration, washing, and recrystallization or column chromatography.

Analytical Methods

e Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 um)
[1].

» Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic
acid (B)[1].

o Detection: Diode-array detector (DAD) for UV-Vis spectra or coupled to a mass spectrometer
(LC-MS)[10].

e Spectrometer: 500 MHz or higher field strength for detailed structural elucidation[1].
e Solvents: Deuterated solvents such as DMSO-d6 or acetonitrile-d3 are commonly used[1].

o Experiments: 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete
structural assignment.

e Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for anti-inflammatory assays, and
various cancer cell lines for cytotoxicity and apoptosis studies[11][12].

o MTT Assay for Cytotoxicity:
o Seed cells in a 96-well plate and allow them to adhere.
o Treat cells with varying concentrations of Urolithin M7 for 24-48 hours.
o Add MTT solution and incubate for 2-4 hours.

o Add a solubilizing agent (e.g., DMSO) and measure absorbance at the appropriate
wavelength[12].

o ELISA for Inflammatory Cytokines:

o Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent
(e.g., LPS) in the presence or absence of Urolithin M7.
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o Collect the cell culture supernatant.

o Quantify the levels of cytokines (e.g., TNF-q, IL-6) using specific ELISA kits according to
the manufacturer's instructions[5].

o Western Blot for Signaling Proteins:
o Treat cells as described for the ELISA assay and lyse the cells to extract proteins.
o Separate proteins by SDS-PAGE and transfer to a membrane.

o Probe the membrane with primary antibodies against target proteins (e.g., phospho-NF-
KB, phospho-MAPK) and corresponding total proteins.

o Use a secondary antibody conjugated to an enzyme for detection by
chemiluminescence[5].

Conclusion

Urolithin M7 is a promising natural metabolite with potential health benefits stemming from its
antioxidant and anti-inflammatory properties. While research specifically on Urolithin M7 is still
in its early stages, the extensive studies on related urolithins, particularly Urolithin A, provide a
strong rationale for its further investigation. This technical guide summarizes the current
knowledge of Urolithin M7's chemical and physical properties and outlines its likely biological
activities and mechanisms of action. The provided experimental frameworks should serve as a
valuable resource for researchers dedicated to exploring the therapeutic potential of this
intriguing gut microbial metabolite. Further studies are warranted to establish specific
guantitative biological data for Urolithin M7 and to fully elucidate its signaling pathways and
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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